![molecular formula C34H43N3O9S B13115895 N-[(1S,2S)-1,2-Diphenyl-2-(1-piperidinyl)ethyl]-N'-(2,3,4,6-tetra-O-acetyl-|A-D-glucopyranosyl)thiourea](/img/structure/B13115895.png)
N-[(1S,2S)-1,2-Diphenyl-2-(1-piperidinyl)ethyl]-N'-(2,3,4,6-tetra-O-acetyl-|A-D-glucopyranosyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(1S,2S)-1,2-Diphenyl-2-(1-piperidinyl)ethyl]-N’-(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl)thiourea is a chiral thiourea catalyst known for its unique dual hydrogen-bonding capacity. This compound has emerged as an efficient class of organocatalysts, making it valuable in various chemical reactions and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1S,2S)-1,2-Diphenyl-2-(1-piperidinyl)ethyl]-N’-(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl)thiourea involves several steps. The starting materials typically include 1,2-diphenylethane and piperidine. The reaction proceeds through a series of steps, including acetylation and thiourea formation, under controlled conditions to ensure the desired chiral configuration .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. The process requires precise control of reaction conditions, including temperature, pressure, and the use of specific catalysts to achieve high yields and purity. The compound is often produced in bulk for research and industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
N-[(1S,2S)-1,2-Diphenyl-2-(1-piperidinyl)ethyl]-N’-(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidinyl or glucopyranosyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives .
Aplicaciones Científicas De Investigación
N-[(1S,2S)-1,2-Diphenyl-2-(1-piperidinyl)ethyl]-N’-(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl)thiourea has a wide range of scientific research applications:
Chemistry: It is used as a chiral catalyst in asymmetric synthesis, enabling the production of enantiomerically pure compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of fine chemicals and pharmaceuticals due to its catalytic properties.
Mecanismo De Acción
The mechanism of action of N-[(1S,2S)-1,2-Diphenyl-2-(1-piperidinyl)ethyl]-N’-(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl)thiourea involves its dual hydrogen-bonding capacity. This allows the compound to stabilize transition states and intermediates during chemical reactions, enhancing reaction rates and selectivity. The molecular targets and pathways involved include various enzymes and receptors, depending on the specific application.
Comparación Con Compuestos Similares
Similar Compounds
- (1S,2S)-N,N-p-toluenesulfonyl-1,2-diphenyl-1,2-ethanediamine
- N-[(1S,2S)-1,2-Diphenyl-2-(1-piperidinyl)ethyl]-N’-(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl)thiourea
Uniqueness
N-[(1S,2S)-1,2-Diphenyl-2-(1-piperidinyl)ethyl]-N’-(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl)thiourea stands out due to its unique dual hydrogen-bonding capacity, which makes it an efficient chiral catalyst. This property is not commonly found in other similar compounds, giving it an edge in various catalytic applications.
Propiedades
Fórmula molecular |
C34H43N3O9S |
|---|---|
Peso molecular |
669.8 g/mol |
Nombre IUPAC |
[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-[[(1S,2S)-1,2-diphenyl-2-piperidin-1-ylethyl]carbamothioylamino]oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C34H43N3O9S/c1-21(38)42-20-27-30(43-22(2)39)31(44-23(3)40)32(45-24(4)41)33(46-27)36-34(47)35-28(25-14-8-5-9-15-25)29(26-16-10-6-11-17-26)37-18-12-7-13-19-37/h5-6,8-11,14-17,27-33H,7,12-13,18-20H2,1-4H3,(H2,35,36,47)/t27-,28+,29+,30-,31+,32-,33-/m1/s1 |
Clave InChI |
QGAQQBRYIUUTDI-JPSIDBLISA-N |
SMILES isomérico |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)NC(=S)N[C@@H](C2=CC=CC=C2)[C@H](C3=CC=CC=C3)N4CCCCC4)OC(=O)C)OC(=O)C)OC(=O)C |
SMILES canónico |
CC(=O)OCC1C(C(C(C(O1)NC(=S)NC(C2=CC=CC=C2)C(C3=CC=CC=C3)N4CCCCC4)OC(=O)C)OC(=O)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



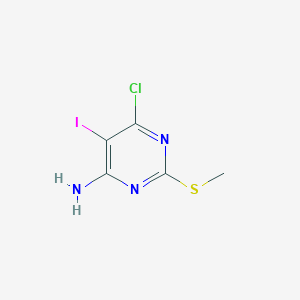
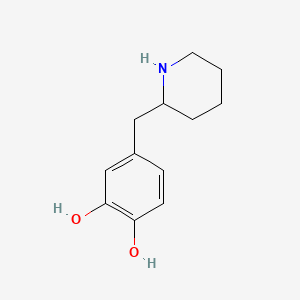

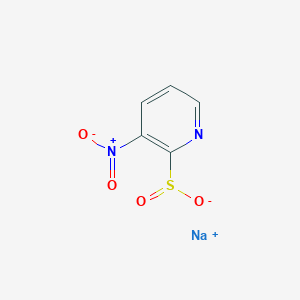
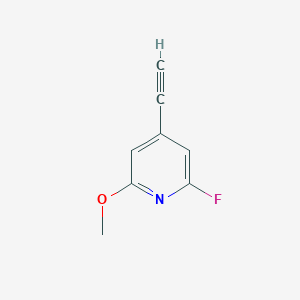
![(11R,12R,13R,15R)-6-amino-13-(hydroxymethyl)-14-oxa-1,3,5,8-tetrazatetracyclo[7.6.0.02,7.011,15]pentadeca-2,4,6,8-tetraene-11,12-diol](/img/structure/B13115868.png)
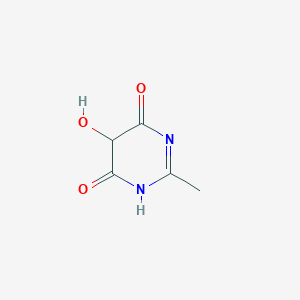




![6-(Benzyloxy)-8-(2-((1-(4-methoxyphenyl)-2-methylpropan-2-yl)amino)acetyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13115909.png)

